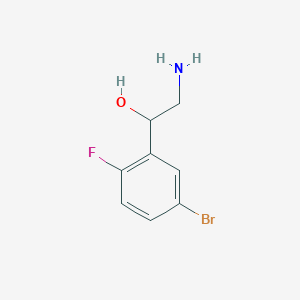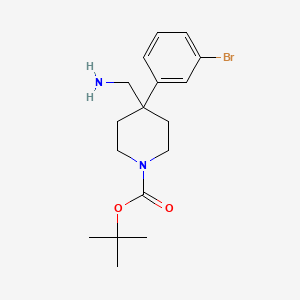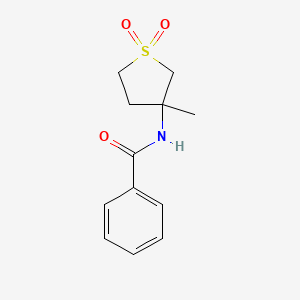
5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol, also known by its chemical formula C22H20N4O, is a heterocyclic compound with intriguing properties. Its structure features a quinoline ring system substituted with a chloro group, a phenylmethyl group, and an amino group. Let’s explore its synthesis, reactions, applications, and more!
Preparation Methods
Synthetic Routes:
One synthetic route involves the condensation of 5-methylpyridine-2-amine with a phenylmethyl aldehyde, followed by cyclization to form the quinoline ring. The chlorination of the resulting compound yields 5-chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol .
Industrial Production:
While specific industrial production methods are not widely documented, laboratory-scale syntheses provide insights into the compound’s preparation.
Chemical Reactions Analysis
5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: The chloro group can be substituted with other moieties. Common reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry:
Fluorescent Probe: Its quinoline core makes it useful as a fluorescent probe for detecting metal ions or biomolecules.
Medicinal Chemistry: Researchers explore its derivatives for potential drug development.
Biology and Medicine:
Anticancer Properties: Some derivatives exhibit promising anticancer activity.
Antimicrobial Activity: Investigations into its antibacterial and antifungal effects continue.
Industry:
Dye Synthesis: Quinoline derivatives find applications in dye production.
Material Science: They contribute to the development of functional materials.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While 5-Chloro-7-(((5-methylpyridin-2-yl)amino)(phenyl)methyl)quinolin-8-ol is unique due to its specific substitution pattern, similar quinoline-based compounds include 8-hydroxyquinoline and other derivatives.
Properties
Molecular Formula |
C22H18ClN3O |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
5-chloro-7-[[(5-methylpyridin-2-yl)amino]-phenylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C22H18ClN3O/c1-14-9-10-19(25-13-14)26-20(15-6-3-2-4-7-15)17-12-18(23)16-8-5-11-24-21(16)22(17)27/h2-13,20,27H,1H3,(H,25,26) |
InChI Key |
ASXQXISXNJMZSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(C2=CC=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)


![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![5-{[2-(4-benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12119858.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)





![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)

